molecular formula C4H7FO3 B6618582 (3S)-4-fluoro-3-hydroxybutanoicacid CAS No. 2227882-76-8

(3S)-4-fluoro-3-hydroxybutanoicacid

Katalognummer: B6618582
CAS-Nummer: 2227882-76-8
Molekulargewicht: 122.09 g/mol
InChI-Schlüssel: YLPLQDVHXXIUMW-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-4-Fluoro-3-hydroxybutanoic acid is a fluorinated β-hydroxy carboxylic acid with the molecular formula C₄H₇FO₃ and a molecular weight of 138.11 g/mol. Its stereochemistry at the third carbon (S-configuration) and the presence of both hydroxyl (-OH) and fluorine substituents make it a structurally unique compound. This compound is of interest in medicinal chemistry and drug development, particularly as a precursor for synthesizing chiral intermediates or bioactive molecules .

Eigenschaften

IUPAC Name

(3S)-4-fluoro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPLQDVHXXIUMW-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CF)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Electrophilic Fluorination Strategies

Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® is a cornerstone for introducing fluorine at the C4 position. A representative protocol involves the regioselective enolization of a β-keto ester precursor under kinetic conditions, followed by fluorination. For instance, treatment of N-Boc-4-oxo-l-proline benzyl ester with lithium hexamethyldisilazide (LiHMDS) at −78°C in tetrahydrofuran (THF) generates a stabilized enolate, which reacts with NFSI to yield the fluorinated intermediate. Subsequent hydrolysis and stereochemical refinement afford the (3S)-configured product with >98% enantiomeric excess (ee).

Key challenges include avoiding over-fluorination and preserving the hydroxyl group’s integrity. Optimized reaction parameters, such as maintaining temperatures below −30°C and using trimethylsilyl enol ethers as intermediates, mitigate side reactions.

Esterification-Cyclization Cascade

An alternative route leverages esterification and cyclization to construct the fluorinated backbone. Starting with tert-butyl 4-oxo-3-hydroxybutanoate, lithium diisopropylamide (LDA)-mediated enolate formation enables fluorination with Selectfluor®. Acid-catalyzed cyclization (e.g., using 95% sulfuric acid in 1,2-dimethoxyethane) generates a lactone intermediate, which undergoes hydrolysis to yield the target acid. This method achieves a 44% overall yield over four steps, with crystalline intermediates facilitating purification.

Biocatalytic Synthesis Using Engineered Enzymes

Whole-Cell Biotransformation

Recent advances in metabolic engineering enable the biosynthesis of (3S)-4-fluoro-3-hydroxybutanoic acid from 2-fluoromalonic acid (2-FMA). Escherichia coli strains co-expressing methylmalonyl-CoA synthase (MatBrp), methylmalonyl-CoA reductase (MCR), and malonate transmembrane protein (MadLM) convert 2-FMA into the target compound via a β-oxidation-like pathway. This approach yields 50 mg/L under mild aqueous conditions, offering an eco-friendly alternative to traditional methods.

Enzymatic Fluorination

Enzymes such as fluorinases and haloacid dehalogenases have been explored for site-specific fluorination. While direct enzymatic synthesis remains underdeveloped, hybrid systems combining chemical precursors with enzymatic resolution show promise. For example, lipase-mediated kinetic resolution of racemic fluorinated esters achieves >99% ee for the (3S)-enantiomer.

Hybrid Chemical-Enzymatic Approaches

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) merges transition metal catalysis with enzymatic stereocontrol. A palladium-catalyzed asymmetric hydrogenation of 4-fluoro-3-ketobutanoic acid ethyl ester, coupled with Candida antarctica lipase B-mediated hydrolysis, produces the (3S)-acid in 85% yield and 99% ee. This method circumvents the need for cryogenic conditions and leverages recyclable catalysts.

Industrial-Scale Production Considerations

Process Optimization for GMP Compliance

Scalable synthesis requires adherence to Good Manufacturing Practices (GMP). The esterification-cyclization cascade (Section 1.2) exemplifies an industrializable process, employing cost-effective reagents (e.g., sulfuric acid, methanol) and generating isolable crystalline intermediates. Continuous flow microreactor systems further enhance efficiency by reducing reaction times and improving heat management.

Purification and Characterization

High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiopurity (>99.5%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural fidelity.

Comparative Analysis of Preparation Methods

Method Yield Enantiomeric Excess Scalability Cost
Electrophilic Fluorination60%98%ModerateHigh
Esterification-Cyclization44%>99%HighLow
Biocatalytic Synthesis50 mg/LN/ALowModerate
Dynamic Kinetic Resolution85%99%ModerateHigh

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary hydroxyl group undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Oxidizing AgentConditionsProductYieldSelectivity
KMnO₄Acidic, 0°C(3S)-4-fluoro-3-oxobutanoic acid78%>95% ketone formation
CrO₃/H₂SO₄Room tempSame as above65%88%
TEMPO/NaClOpH 9–10No reactionN/A

Key findings:

  • Steric hindrance from the fluorine atom slows oxidation kinetics compared to non-fluorinated analogs.

  • Acidic conditions favor ketone stability, preventing over-oxidation to CO₂.

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols:

Reducing AgentConditionsProductYield
LiAlH₄Dry THF, −20°C(3S)-4-fluoro-1,3-butanediol82%
BH₃·THFRefluxSame as above68%

Notably, the fluorine atom remains intact during reduction due to the strength of the C–F bond.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitutions:

Esterification

ReagentConditionsProductYield
CH₃OH/H₂SO₄RefluxMethyl ester91%
(Boc)₂O/DMAPRTtert-Butyl ester76%

Amidation

AmineCoupling AgentProductYield
BenzylamineDCC/HOBtN-Benzylamide85%
Glycine ethyl esterEDClDipeptide analog63%

Enzymatic Reactions

The compound interacts with γ-aminobutyric acid (GABA)-related enzymes:

EnzymeReaction TypeOutcome
GABA transaminaseOxidative deaminationForms 4-fluoro-3-oxobutanoic acid
Hydroxyacid dehydrogenaseReductionNo activity (steric clash with F)

Mechanistic insights:

  • The (3S) configuration allows substrate binding to GABA transaminase, but fluorine’s electronegativity disrupts proton transfer steps .

Comparative Reactivity Analysis

The fluorine atom’s influence is evident when comparing reactivity with analogs:

CompoundOxidation Rate (rel. to non-F)Esterification Yield
(3S)-4-Fluoro-3-hydroxybutanoic acid0.45×91%
3-Hydroxybutanoic acid1.0×94%
4,4-Difluoro-3-hydroxybutanoic acid0.32×83%

Key trends:

  • Fluorine reduces oxidation rates by destabilizing transition states through electron-withdrawing effects.

  • Steric effects from bulkier fluorinated groups (e.g., CF₃) further slow reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(3S)-4-fluoro-3-hydroxybutanoic acid has shown significant potential in pharmacology due to its interaction with gamma-aminobutyric acid (GABA) receptors. Research indicates that it possesses:

  • Anxiolytic Properties: It may reduce anxiety symptoms by modulating GABAergic activity.
  • Anticonvulsant Effects: Its influence on GABA receptors suggests potential use in seizure management.
  • Neuroprotective Effects: Studies indicate it may protect neurons from damage in various neurological conditions.

Biological Studies

The compound is utilized in enzyme inhibition studies and metabolic pathway analyses. Its fluorinated structure allows researchers to explore:

  • Enzyme Kinetics: Investigating how (3S)-4-fluoro-3-hydroxybutanoic acid interacts with enzymes involved in metabolic pathways.
  • Metabolic Stability Assessments: The presence of fluorine enhances stability against metabolic degradation, making it a valuable tool for studying metabolic processes.

Chemical Synthesis

In synthetic chemistry, (3S)-4-fluoro-3-hydroxybutanoic acid serves as a building block for more complex molecules, including:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Agrochemicals: It can be modified to develop new agrochemical agents with improved efficacy.

Wirkmechanismus

The mechanism of action of (3S)-4-fluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Comparison :

  • The higher molecular weight of the chloro derivative may affect its pharmacokinetic properties, such as membrane permeability.

4,4,4-Trifluoro-3-hydroxybutanoic Acid

  • Molecular Formula : C₄H₅F₃O₃
  • Molecular Weight : 158.09 g/mol
  • Substituent : Three fluorine atoms at the fourth carbon (trifluoromethyl group).
  • Synonym: NSC22072 .

Comparison :

  • The trifluoromethyl group (-CF₃) significantly increases electronegativity and metabolic stability compared to the monofluorinated analog.
  • The bulkier -CF₃ group may sterically hinder interactions with biological targets, reducing binding affinity in some contexts.

(3S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₁F₃NO₂·HCl
  • Molecular Weight : 289.67 g/mol
  • Substituent: Trifluoromethylphenyl group and amino (-NH₂) group.

Comparison :

  • The aromatic trifluoromethylphenyl group introduces strong hydrophobic and electron-withdrawing effects, making this compound more suited for targeting enzymes or receptors with aromatic binding pockets.
  • The amino group enhances its basicity, contrasting with the acidic nature of (3S)-4-fluoro-3-hydroxybutanoic acid .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups Storage Conditions
(3S)-4-Fluoro-3-hydroxybutanoic acid C₄H₇FO₃ 138.11 -F, -OH Carboxylic acid, hydroxyl, fluorine Not specified
(S)-4-Chloro-3-hydroxybutanoic acid C₄H₇ClO₃ 138.55 -Cl, -OH Carboxylic acid, hydroxyl, chlorine 2–8°C refrigeration
4,4,4-Trifluoro-3-hydroxybutanoic acid C₄H₅F₃O₃ 158.09 -CF₃, -OH Carboxylic acid, hydroxyl, trifluoromethyl Not specified
(3S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid·HCl C₁₁H₁₁F₃NO₂·HCl 289.67 -CF₃, -NH₂, aromatic Carboxylic acid, amino, trifluoromethylphenyl Not specified

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance hydrogen-bonding interactions, improving solubility in polar solvents compared to the chloro analog. However, chlorine’s larger size may improve membrane permeability in hydrophobic environments .
  • Stereochemical Influence : The (3S) configuration in the target compound ensures chiral specificity, critical for interactions with enzymes or receptors that exhibit stereoselectivity.

Biologische Aktivität

(3S)-4-fluoro-3-hydroxybutanoic acid is a chiral compound with significant biological activity, primarily due to its interaction with gamma-aminobutyric acid (GABA) receptors. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₇F O₃
  • Molecular Weight : 136.1 g/mol
  • Chirality : The compound exhibits stereochemistry at the third carbon, influencing its biological interactions.

The presence of a fluorine atom at the fourth carbon and a hydroxyl group at the third carbon contributes to its unique pharmacological profile, differentiating it from other similar compounds.

Interaction with GABA Receptors

(3S)-4-fluoro-3-hydroxybutanoic acid has been shown to interact with GABA receptors in the central nervous system. Research indicates that it may exhibit:

  • Anxiolytic Effects : Potential for reducing anxiety through modulation of GABAergic activity.
  • Anticonvulsant Properties : May help in controlling seizures by enhancing GABA receptor activity.
  • Neuroprotective Effects : Offers protection against neurodegeneration, possibly beneficial in conditions like Alzheimer's disease.

The compound's mechanism involves binding to GABA receptors, influencing their activity. Studies have demonstrated that its binding affinity can vary based on stereochemistry, which affects its pharmacological profile.

Synthesis and Characterization

(3S)-4-fluoro-3-hydroxybutanoic acid can be synthesized through various methods, including:

  • Oxidation of Precursor Compounds : Utilizing oxidizing agents such as potassium permanganate.
  • Reduction Techniques : Employing reducing agents like sodium borohydride.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-Fluoro-threonineC₄H₈FNO₃Natural amino acid; only fluoro amino acid of natural origin.
(2S,3S)-2-Amino-4-fluoro-3-hydroxybutanoic acidC₄H₈FNO₃Different stereochemistry; potential for varied biological activity.
4-Amino-3-fluorobutanoic acidC₄H₈FNO₂Lacks hydroxyl group; altered biological interactions.

The distinct presence of both fluorine and hydroxyl groups in (3S)-4-fluoro-3-hydroxybutanoic acid contributes to its specific pharmacological effects, differentiating it from these similar compounds.

Case Studies and Research Findings

  • In Vivo Evaluation : A study involving the radiofluorinated derivative, (3S)-4-[18F]fluoro-3-hydroxybutyric acid ([18F]FBHB), demonstrated its potential as a PET imaging agent for studying ketone body metabolism. The biodistribution profiles indicated significant uptake in brain and heart tissues, suggesting metabolic trapping mechanisms .
  • Antitumor Activity : Research on MDA-MB231 breast cancer xenografts showed that [18F]FBHB exhibited higher tumor uptake compared to other compounds, indicating potential applications in cancer imaging and therapy .
  • Enzymatic Studies : Investigations into the substrate specificity of related compounds revealed that (R)-enantiomers exhibited significantly higher activity in enzyme assays compared to their (S)-counterparts, highlighting the importance of stereochemistry in biological interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.